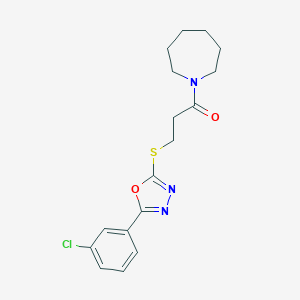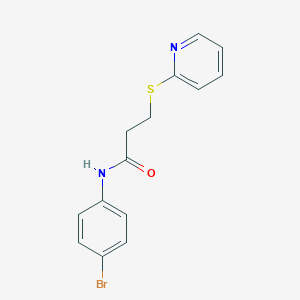![molecular formula C12H14N4O2S B285610 N,N-dimethyl-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285610.png)
N,N-dimethyl-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide, also known as DPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOP is a thiol-reactive molecule that can be used as a fluorescent probe for the detection of protein thiol groups.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide involves the reaction of the thiol group in proteins or ROS with the sulfanyl group in this compound. This reaction results in the formation of a fluorescent product, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. In vitro studies have shown that this compound does not affect the viability or proliferation of cells. However, further studies are needed to determine the long-term effects of this compound on cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dimethyl-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is its selectivity for thiol groups in proteins and ROS. This property of this compound allows for the detection of specific molecules in complex biological systems. This compound is also relatively easy to synthesize and can be used in a variety of experimental settings.
One of the limitations of this compound is its sensitivity to pH and temperature. This compound is most effective at a pH range of 7-8 and a temperature range of 25-37°C. Additionally, this compound can be affected by the presence of other thiol-containing molecules in biological samples.
Orientations Futures
There are several future directions for research on N,N-dimethyl-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide. One direction is the development of new biosensors for the detection of ROS and other reactive molecules in cells and tissues. Another direction is the use of this compound in the study of protein redox status in disease states. Additionally, the development of new synthesis methods for this compound and related compounds could lead to the discovery of new applications for these molecules.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide involves the reaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with N,N-dimethylacrylamide in the presence of a base catalyst. The reaction yields this compound as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N,N-dimethyl-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has been used in various scientific research applications. One of the primary applications of this compound is as a fluorescent probe for the detection of protein thiol groups. This compound can selectively react with thiol groups in proteins, which results in a fluorescence signal. This property of this compound has been used to study the redox status of proteins in cells and tissues.
This compound has also been used in the development of biosensors for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. This compound can selectively react with ROS, which results in a fluorescence signal. This property of this compound has been used to develop biosensors for the detection of ROS in cells and tissues.
Propriétés
Formule moléculaire |
C12H14N4O2S |
|---|---|
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C12H14N4O2S/c1-16(2)10(17)5-8-19-12-15-14-11(18-12)9-3-6-13-7-4-9/h3-4,6-7H,5,8H2,1-2H3 |
Clé InChI |
FKCFBYYGDCXVMI-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCSC1=NN=C(O1)C2=CC=NC=C2 |
SMILES canonique |
CN(C)C(=O)CCSC1=NN=C(O1)C2=CC=NC=C2 |
Solubilité |
20.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)


![N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285534.png)

![1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B285539.png)
![N-(4-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285542.png)
![N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285544.png)
![4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine](/img/structure/B285545.png)
![N-(2-methoxyphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285546.png)
![N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B285547.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285548.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B285549.png)
